Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate
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Overview
Description
Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.25 g/mol. This compound is known for its unique structure, which includes a dioxolane ring and an ethyl acetate group. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of but-3-yn-1-yl acetate with ethylene oxide under acidic conditions. Another method involves the reaction of but-3-yn-1-ol with ethyl chloroacetate in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and signaling pathways.
Comparison with Similar Compounds
Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate is unique due to its dioxolane ring and ethyl acetate group. Similar compounds include:
Ethyl 2-(2-butynyl-1,3-dioxolan-2-yl)acetate: This compound lacks the but-3-ynyl group, resulting in different reactivity and applications.
Ethyl 2-(2-propynyl-1,3-dioxolan-2-yl)acetate: This compound has a shorter alkyne chain, leading to variations in its chemical properties and uses.
Properties
IUPAC Name |
ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-5-6-11(14-7-8-15-11)9-10(12)13-4-2/h1H,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZAEGRNCTVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)CCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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